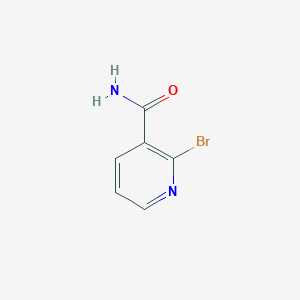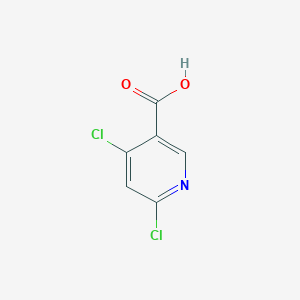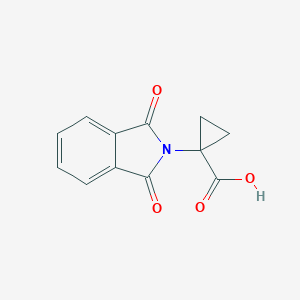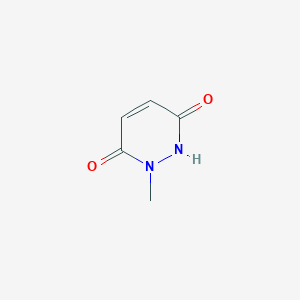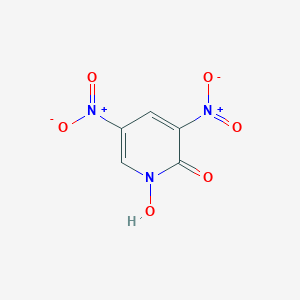
4-(4-Fluorophenyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity :
- Uwabagira, Sarojini, and Poojary (2018) synthesized a compound related to 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and demonstrated its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
- Shiran et al. (2015) reported the synthesis of various thiazole derivatives, including those with fluorine, showing antibacterial activity against multiple bacterial strains (Shiran et al., 2015).
Anticancer Properties :
- Bradshaw et al. (2002) discussed the antitumor properties of 2-(4-aminophenyl)benzothiazoles, related to the this compound, highlighting their selective potency in vitro and in vivo (Bradshaw et al., 2002).
- Sekhar et al. (2019) synthesized thiadiazole derivatives, structurally similar to this compound, and found significant in vitro antitumor activities against breast cancer cell lines (Sekhar et al., 2019).
Molecular Dynamics Simulation for Corrosion Inhibition :
- Kaya et al. (2016) conducted a theoretical study on thiazole derivatives, including this compound, for their corrosion inhibition performance on iron, using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
- Gong et al. (2019) investigated the inhibitory effects of halogen-substituted thiazole derivatives, similar to this compound, on mild steel corrosion in sulfuric acid, highlighting the role of molecular structure in corrosion inhibition (Gong et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as gefitinib , have been found to inhibit the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK)
Mode of Action
Based on the mode of action of similar compounds, it can be hypothesized that it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function This interaction could lead to changes in cellular processes, potentially leading to the observed therapeutic effects
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-(4-Fluorophenyl)-1,3-thiazol-2-amine may influence a range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s worth noting that similar compounds have shown nonlinear oral pharmacokinetics, with p-glycoprotein (p-gp) acting as a saturable absorption barrier, slowing the rate of absorption at low doses .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound may have a broad range of molecular and cellular effects .
Action Environment
Similar compounds have been studied for their corrosion inhibition properties in acidic environments , suggesting that environmental factors may indeed influence the action of this compound.
Biochemische Analyse
Biochemical Properties
4-(4-Fluorophenyl)-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound may bind to certain receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can enhance neurotransmitter release by modulating ion channel activity . In other cell types, it may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and growth . Furthermore, this compound can alter metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For instance, its binding to acetylcholinesterase inhibits the enzyme, preventing the breakdown of acetylcholine . Additionally, the compound may act as an agonist or antagonist at certain receptors, modulating their signaling pathways . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation, reducing its efficacy . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, with some long-term impacts on cell viability and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing inflammation . Higher doses can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dose range produces optimal benefits without significant toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic reactions include hydroxylation and deamination, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . In tissues, this compound is distributed based on its affinity for different cell types and its ability to penetrate biological barriers .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In the nucleus, it can influence gene expression by interacting with transcription factors or DNA . In mitochondria, it may affect energy production and apoptosis by modulating mitochondrial enzymes . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKJBHBMAGBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352285 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77815-14-6 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Hantzsch thiazole synthesis in the context of these compounds?
A1: The Hantzsch thiazole synthesis provides a direct and efficient route to synthesize a variety of substituted thiazole rings, a common heterocyclic motif found in numerous bioactive compounds. In the paper "N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine" [], researchers employed this reaction to synthesize a novel N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine derivative. This method utilizes readily available starting materials, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, highlighting the versatility and practicality of the Hantzsch synthesis for creating structurally diverse thiazole derivatives. []
Q2: What spectroscopic techniques were employed to confirm the structure of the synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine?
A2: The researchers utilized a combination of spectroscopic methods to confirm the structure of the synthesized compound. These methods included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR), and mass spectrometry. [] This multifaceted approach provides a comprehensive understanding of the compound's structure, confirming its successful synthesis.
Q3: What preliminary biological activity has been investigated for these types of compounds?
A3: The synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was screened for its in vitro antibacterial activity against two bacterial strains: Staphylococcus aureus and Chromobacterium violaceum. [] Furthermore, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines were investigated for their anthelmintic and antibacterial properties. [, ] These initial studies suggest potential therapeutic applications for this class of compounds, warranting further investigation into their mechanisms of action and in vivo efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


